2-amino-3-ethoxybenzene-1-thiol
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Overview
Description
2-amino-3-ethoxybenzene-1-thiol is an organic compound that belongs to the class of aromatic amines and thiols It features an amino group (-NH2), an ethoxy group (-OCH2CH3), and a thiol group (-SH) attached to a benzene ring
Mechanism of Action
Target of Action
Similar compounds such as 2-aminothiazole derivatives have been reported to exhibit potent and selective inhibitory activity against a wide range of human cancerous cell lines . These include breast, leukemia, lung, colon, CNS, melanoma, ovarian, renal, and prostate cancer cells .
Mode of Action
It’s worth noting that benzene derivatives can undergo electrophilic aromatic substitution because aromaticity is maintained . This involves the electrophile forming a sigma-bond to the benzene ring, generating a positively charged intermediate, followed by the removal of a proton from this intermediate, yielding a substituted benzene ring .
Biochemical Pathways
The study of metabolic, regulatory, and signal transduction pathways and networks constructed based on the annotation of the genome and experimental data can provide insights into the reaction of biological systems to changes in the environment, genetic disorders, or mutations .
Pharmacokinetics
Pharmacokinetic studies are crucial in understanding the drug’s behavior in the body, including its absorption, distribution, metabolism, and excretion .
Result of Action
It’s worth noting that local anesthetics, which are structurally similar, block nerve conduction and interact directly with specific receptors on the na+ channel, inhibiting na+ ion influx and impairing the propagation of the action potential in axons .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-3-ethoxybenzene-1-thiol can be achieved through several methods. One common approach involves the nucleophilic substitution reaction of 2-amino-3-ethoxybenzene with thiourea, followed by hydrolysis to yield the desired thiol compound. The reaction typically requires a base such as sodium hydroxide (NaOH) and is carried out under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
2-amino-3-ethoxybenzene-1-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The nitro group (if present) can be reduced to an amino group.
Substitution: The amino and ethoxy groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are commonly used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or catalytic hydrogenation can be employed.
Substitution: Electrophiles such as halogens (e.g., bromine) or nitro groups can be introduced under acidic or basic conditions.
Major Products Formed
Oxidation: Disulfides, sulfonic acids.
Reduction: Amino derivatives.
Substitution: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
2-amino-3-ethoxybenzene-1-thiol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand in biochemical assays.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the production of dyes, pigments, and polymers
Comparison with Similar Compounds
Similar Compounds
2-amino-3-methoxybenzene-1-thiol: Similar structure but with a methoxy group instead of an ethoxy group.
2-amino-4-ethoxybenzene-1-thiol: The ethoxy group is positioned differently on the benzene ring.
2-amino-3-ethoxybenzene-1-ol: Contains a hydroxyl group (-OH) instead of a thiol group.
Uniqueness
2-amino-3-ethoxybenzene-1-thiol is unique due to the presence of both an amino group and a thiol group on the benzene ring, which imparts distinct chemical reactivity and potential biological activity. The ethoxy group further enhances its solubility and interaction with various molecular targets .
Properties
CAS No. |
91074-49-6 |
---|---|
Molecular Formula |
C8H11NOS |
Molecular Weight |
169.2 |
Purity |
95 |
Origin of Product |
United States |
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